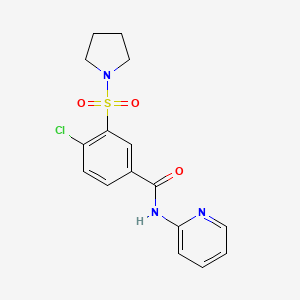
4-chloro-N-(pyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-(pyridin-2-yl)-3-(pyrrolidine-1-sulfonyl)benzamide, also known as 4-Chloro-N-2-pyridyl-3-sulfonylbenzamide or CPPSB, is a synthetic molecule that has been used in a variety of scientific and medical research applications. CPPSB has been found to have a variety of biochemical and physiological effects, and has been used in lab experiments to study these effects.
Scientific Research Applications
CPPSB has been used in a variety of scientific and medical research applications. It has been used to study the effects of various drugs on the cardiovascular system, to study the effects of environmental pollutants on health, and to study the effects of various hormones on the body. CPPSB has also been used in studies of cancer, inflammation, and neurological disorders.
Mechanism of Action
CPPSB has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory molecules, and its inhibition by CPPSB has been found to reduce inflammation in the body. CPPSB has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
CPPSB has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, decrease pain, and reduce the risk of cardiovascular disease. It has also been found to have anti-cancer and anti-inflammatory effects, and to reduce the risk of neurological disorders.
Advantages and Limitations for Lab Experiments
CPPSB has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is widely available. Additionally, it has been found to be relatively stable and has a low toxicity level. However, it can be difficult to control the concentration of CPPSB in experiments, and it can be difficult to accurately measure its effects.
Future Directions
Given the potential of CPPSB in a variety of scientific and medical research applications, there are a number of potential future directions for research. These include further studies of its effects on the cardiovascular system, its effects on inflammation and cancer, its effects on neurological disorders, and its effects on the environment. Additionally, further research into the structure and synthesis of CPPSB could lead to the development of more effective and efficient methods for synthesizing it. Finally, further research into the mechanism of action of CPPSB could lead to the development of more effective and specific drugs that target specific enzymes or pathways.
Synthesis Methods
CPPSB can be synthesized through a variety of methods. One such method is the synthesis of CPPSB from 4-chloro-N-(pyridin-2-yl)-3-pyridine-1-sulfonamide (CPPSA). CPPSA is first treated with a solution of sodium hydroxide and ethanol, followed by the addition of 4-chlorobenzoyl chloride. The reaction is then quenched with acetic acid, and the resulting product is CPPSB. Other methods for synthesizing CPPSB include the use of 4-chlorobenzonitrile, 4-chlorobenzaldehyde, and 4-chlorobenzoic acid as starting materials.
properties
IUPAC Name |
4-chloro-N-pyridin-2-yl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c17-13-7-6-12(16(21)19-15-5-1-2-8-18-15)11-14(13)24(22,23)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHGGHSRVGHGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one](/img/structure/B6419333.png)
![1-(3-chlorophenyl)-4-{1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B6419339.png)
![4-(4-chlorophenyl)-6-(prop-2-en-1-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6419347.png)
![6-(2-hydroxypropyl)-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6419356.png)
![3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B6419366.png)
![3-benzyl-7-methyl-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B6419374.png)
![7-chloro-1-(3-fluorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6419389.png)
![4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-phenyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6419390.png)
![1-butyl-4-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B6419400.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419407.png)
![1-(2,3-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B6419408.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide](/img/structure/B6419417.png)

![3,7-dimethyl-1-[2-(piperidin-1-yl)ethyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419428.png)